Cas no 153842-00-3 (N-(Chloroacetyl)-DL-alanine Methyl Ester)

N-(Chloroacetyl)-DL-alanine methyl ester is a chiral building block widely used in organic synthesis and pharmaceutical research. This compound features both a chloroacetyl group and a methyl ester functionality, making it a versatile intermediate for peptide modifications and heterocyclic chemistry. Its reactive chloroacetyl moiety enables efficient nucleophilic substitution reactions, while the ester group offers further derivatization potential. The racemic (DL) form ensures broad applicability in stereochemical studies. The compound is particularly valued for its stability under standard handling conditions and its compatibility with a range of solvents and reagents. It serves as a key precursor in the synthesis of biologically active molecules, including protease inhibitors and other pharmacologically relevant compounds.
N-(Chloroacetyl)-DL-alanine Methyl Ester structure
153842-00-3 structure
商品名:N-(Chloroacetyl)-DL-alanine Methyl Ester
CAS番号:153842-00-3
MF:C6H10NO3Cl
メガワット:179.6015
MDL:MFCD14646663
CID:1063782
PubChem ID:14260835

N-(Chloroacetyl)-DL-alanine Methyl Ester 化学的及び物理的性質

名前と識別子

    • N-(Chloroacetyl)-DL-alanine Methyl Ester
    • methyl 2-[(2-chloroacetyl)amino]propanoate
    • N-(Chloroacetyl)-alanine Methyl Ester
    • Methyl 2-(2-chloroacetamido)propanoate (ClAc-DL-Ala-OMe)
    • (S)-Methyl 2-(2-chloroacetamido) propanoate
    • MFCD14646663
    • Methyl2-(2-chloroacetamido)propanoate
    • AB7488
    • DB-308715
    • JWNMQNKURMACSS-UHFFFAOYSA-N
    • SCHEMBL14986943
    • AKOS009076018
    • 153842-00-3
    • Methyl 2-(2-chloroacetamido)propanoate
    • Methyl N-(chloroacetyl)alaninate
    • DTXSID10558123
    • MDL: MFCD14646663
    • インチ: InChI=1S/C6H10ClNO3/c1-4(6(10)11-2)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9)
    • InChIKey: JWNMQNKURMACSS-UHFFFAOYSA-N
    • ほほえんだ: CC(NC(CCl)=O)C(OC)=O

計算された属性

  • せいみつぶんしりょう: 179.03500
  • どういたいしつりょう: 179.0349209g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

  • PSA: 58.89000
  • LogP: 0.74320

N-(Chloroacetyl)-DL-alanine Methyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C363380-250mg
N-(Chloroacetyl)-DL-alanine Methyl Ester
153842-00-3
250mg
$ 201.00 2023-04-18
TRC
C363380-1 g
N-(Chloroacetyl)-DL-alanine Methyl Ester
153842-00-3
1g
$ 580.00 2022-01-07
abcr
AB450999-1 g
Methyl 2-(2-chloroacetamido)propanoate
153842-00-3
1g
€712.80 2022-06-10
abcr
AB450999-1g
Methyl 2-(2-chloroacetamido)propanoate (ClAc-DL-Ala-OMe); .
153842-00-3
1g
€671.80 2024-08-03
TRC
C363380-500mg
N-(Chloroacetyl)-DL-alanine Methyl Ester
153842-00-3
500mg
$ 374.00 2023-04-18
TRC
C363380-2.5g
N-(Chloroacetyl)-DL-alanine Methyl Ester
153842-00-3
2.5g
$ 1596.00 2023-04-18
TRC
C363380-250 mg
N-(Chloroacetyl)-DL-alanine Methyl Ester
153842-00-3
250MG
$ 165.00 2022-01-07
TRC
C363380-2 g
N-(Chloroacetyl)-DL-alanine Methyl Ester
153842-00-3
2g
$ 1100.00 2022-01-07
abcr
AB450999-250 mg
Methyl 2-(2-chloroacetamido)propanoate
153842-00-3
250MG
€312.10 2022-06-10
TRC
C363380-2g
N-(Chloroacetyl)-DL-alanine Methyl Ester
153842-00-3
2g
$ 1326.00 2023-04-18

N-(Chloroacetyl)-DL-alanine Methyl Ester 関連文献

N-(Chloroacetyl)-DL-alanine Methyl Esterに関する追加情報

Professional Introduction to N-(Chloroacetyl)-DL-alanine Methyl Ester (CAS No. 153842-00-3)

N-(Chloroacetyl-DL-alanine Methyl Ester) is a specialized chemical compound with the CAS number 153842-00-3. This compound has garnered significant attention in the field of pharmaceutical and biochemical research due to its versatile applications. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of innovative therapeutic agents.

The molecular structure of N-(Chloroacetyl-DL-alanine Methyl Ester) consists of a chloroacetyl group attached to a DL-alanine backbone, which is further esterified at the methyl position. This configuration imparts reactivity that is highly useful in medicinal chemistry, enabling the formation of peptide mimetics, protease inhibitors, and other pharmacologically relevant molecules. The presence of the chloroacetyl moiety allows for facile coupling reactions with nucleophiles, making it an indispensable tool in synthetic organic chemistry.

In recent years, N-(Chloroacetyl-DL-alanine Methyl Ester) has been explored in the context of drug discovery and development. Its ability to serve as a building block for more complex structures has been leveraged in the design of novel antibiotics and antiviral agents. For instance, researchers have utilized this compound to create peptidomimetics that mimic natural peptide sequences but exhibit enhanced stability and bioavailability. Such advancements are crucial in addressing the growing challenge of antibiotic resistance.

The compound's significance extends beyond antibiotic research. It has been employed in the synthesis of protease inhibitors, which are pivotal in treating chronic diseases such as cancer and HIV/AIDS. Proteases play a critical role in various biological pathways, and inhibiting their activity can lead to therapeutic benefits. N-(Chloroacetyl-DL-alanine Methyl Ester) provides a synthetic route to develop such inhibitors with high precision and efficiency.

Recent studies have also highlighted the potential of N-(Chloroacetyl-DL-alanine Methyl Ester) in regenerative medicine. Researchers have investigated its role in promoting tissue repair and wound healing by incorporating it into biomaterials designed to stimulate cellular proliferation and extracellular matrix formation. The compound's ability to modulate biological processes at the molecular level makes it a promising candidate for future medical applications.

The chemical properties of N-(Chloroacetyl-DL-alanine Methyl Ester) contribute to its broad utility. Its solubility profile allows for easy incorporation into various solvents, facilitating its use in both aqueous and organic synthetic protocols. Additionally, its stability under standard laboratory conditions ensures consistent performance across multiple experimental runs. These attributes make it a preferred choice for researchers seeking reliable intermediates for their synthetic endeavors.

The pharmaceutical industry has also recognized the value of N-(Chloroacetyl-DL-alanine Methyl Ester). Its incorporation into drug candidates has led to improved pharmacokinetic profiles, including enhanced bioavailability and reduced toxicity. These improvements are essential for developing drugs that are not only effective but also safe for patient use. The compound's role in optimizing drug design underscores its importance in modern pharmaceutical research.

In conclusion, N-(Chloroacetyl-DL-alanine Methyl Ester) (CAS No. 153842-00-3) is a multifunctional compound with far-reaching implications in pharmaceutical and biochemical research. Its unique structural features and reactivity make it an invaluable tool for developing innovative therapeutic agents. As research continues to uncover new applications, this compound is poised to play an even greater role in advancing medical science and improving patient care.

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Amadis Chemical Company Limited
(CAS:153842-00-3)N-(Chloroacetyl)-DL-alanine Methyl Ester
A1138999
清らかである:99%
はかる:1g
価格 ($):374.0